

The Atropisomerism of 1,1'-Binaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,1'-Binaphthalene

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Abstract

Atropisomerism, a unique form of axial chirality, arises from hindered rotation around a single bond, leading to stereoisomers that are stable and isolable at ambient temperatures. The **1,1'-binaphthalene** framework is a cornerstone of this phenomenon, with its derivatives finding widespread application in asymmetric catalysis, materials science, and pharmaceutical development. This technical guide provides an in-depth exploration of the atropisomerism of **1,1'-binaphthalene**, detailing the structural basis of its chirality, the energetic barriers to racemization, and the nomenclature used for its stereochemical assignment. Furthermore, this document outlines detailed experimental protocols for the resolution of binaphthyl enantiomers and the determination of their rotational energy barriers, supported by quantitative data and visual aids to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Introduction to Atropisomerism and 1,1'-Binaphthalene

Atropisomerism is a type of stereoisomerism exhibited by molecules that possess hindered rotation about a single bond.^[1] This restricted rotation creates a chiral axis, resulting in non-superimposable mirror images known as atropisomers. Unlike point chirality, which centers on an atom with four different substituents, axial chirality is a property of the molecule as a whole.

The stability of atropisomers is determined by the magnitude of the rotational energy barrier; a barrier high enough to allow for the isolation of individual enantiomers at room temperature is a defining characteristic.

The **1,1'-binaphthalene** system is a classic example of atropisomerism. It consists of two naphthalene rings linked by a C1-C1' single bond. The steric hindrance between the hydrogen atoms at the 8 and 8' positions (peri-hydrogens) of the two naphthalene rings restricts free rotation around the C1-C1' bond. This steric clash forces the naphthalene rings to adopt a non-planar, twisted conformation, which is the origin of the molecule's chirality.

Substituents at the 2, 2', 8, and 8' positions can significantly impact the rotational barrier. Bulky substituents in these positions increase steric hindrance, thereby raising the energy barrier to rotation and enhancing the stability of the atropisomers. This principle is widely exploited in the design of chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol), where the substituents dramatically increase the racemization half-life.

Quantitative Data on 1,1'-Binaphthalene and Derivatives

The following table summarizes key quantitative data related to the atropisomerism of **1,1'-binaphthalene** and its common derivatives. These parameters are crucial for understanding the stability and conformational properties of these chiral molecules.

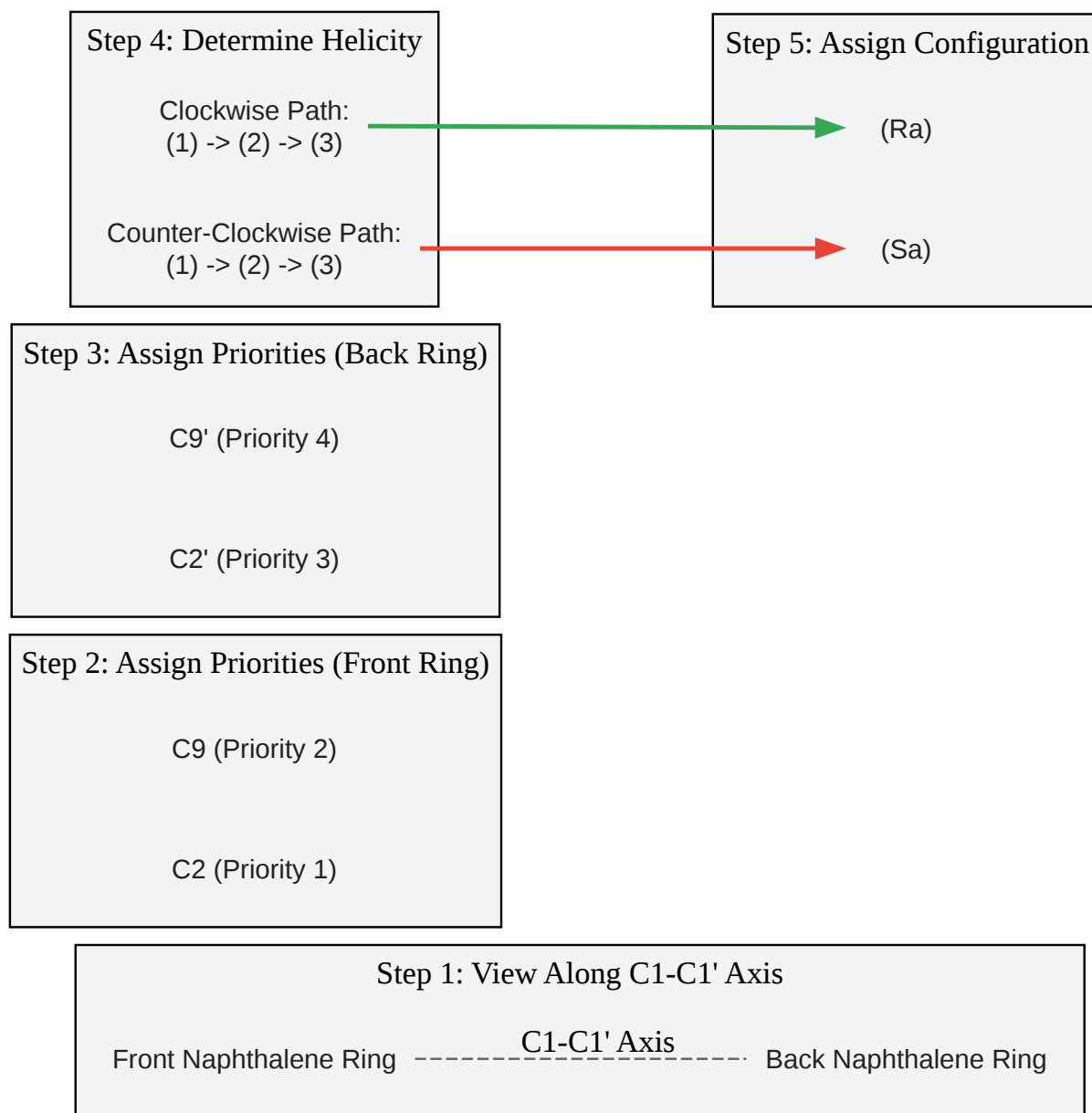
Compound	Rotational Energy Barrier (kcal/mol)	Racemization Half-life	Ground State Dihedral Angle (C2-C1-C1'-C2')	C1-C1' Bond Length (Å)
1,1'-Binaphthalene	21-23[2]	14.5 min at 50 °C[2]	~70-90°	~1.49 - 1.51
(R/S)-BINOL	~37	Extremely long at RT	~71.8°[1]	~1.49
(R/S)-BINAP	~30	Stable at RT	-	~1.50
(R/S)-BINAM	-	Stable at RT	-	-

Stereochemical Nomenclature of 1,1'-Binaphthalene Atropisomers

The absolute configuration of **1,1'-binaphthalene** atropisomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The designation is either (R_a) or (S_a).

Step-by-Step Assignment of (R_a) and (S_a) Configuration:

- View the Molecule Along the Chiral Axis: Orient the molecule so that you are looking down the C1-C1' bond.
- Identify the Priority Groups: The substituents on the "front" naphthalene ring (closer to the viewer) and the "back" naphthalene ring (further from the viewer) are ranked based on the standard CIP rules. For unsubstituted **1,1'-binaphthalene**, the priority is assigned to the carbon atoms of the naphthalene rings.
- Assign Priorities to the Ortho and Peri Positions: The two ortho-positions (C2 and C9 on the front ring, C2' and C9' on the back ring) are considered. According to CIP rules, the path with the higher atomic number at the first point of difference receives higher priority.
- Determine the Helicity: Trace a path from the highest priority group on the front ring to the highest priority group on the back ring, and then to the second highest priority group on the front ring.
- Assign the Descriptor:
 - If the path traced is clockwise, the configuration is designated as (R_a).
 - If the path traced is counter-clockwise, the configuration is designated as (S_a).



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*CIP priority assignment workflow for **1,1'-binaphthalene**.*

Experimental Protocols

Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL) by Diastereomeric Salt Formation

This protocol describes the resolution of racemic BINOL using N-benzylcinchonidinium chloride as a resolving agent.

Materials:

- Racemic 1,1'-bi-2-naphthol (BINOL)
- N-benzylcinchonidinium chloride
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Acetonitrile (MeCN)
- Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
- Standard laboratory glassware
- Filtration apparatus
- Rotary evaporator

Procedure:

- Complex Formation:
 - In a suitable flask, dissolve racemic BINOL and one equivalent of N-benzylcinchonidinium chloride in a minimal amount of hot acetonitrile.
 - Stir the solution while allowing it to cool slowly to room temperature. The (R)-BINOL complex will start to crystallize.
 - Further cool the mixture in an ice bath (0 °C) to maximize crystallization.
- Isolation of the (R)-BINOL Complex:
 - Collect the crystalline solid by vacuum filtration.

- Wash the crystals with a small amount of cold acetonitrile to remove the mother liquor containing the (S)-BINOL.
- Purification of the (R)-BINOL Complex:
 - The diastereomeric excess (de) of the complex can be enhanced by recrystallization. Slurry the collected solid in methanol to upgrade the purity.
 - Filter the purified complex and dry it under vacuum.
- Liberation of (R)-BINOL:
 - Suspend the purified diastereomeric salt in a mixture of ethyl acetate and water.
 - Add 1 M HCl solution and stir vigorously until all the solid dissolves. The N-benzylcinchonidinium chloride will move to the aqueous phase, leaving the (R)-BINOL in the organic phase.
 - Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure using a rotary evaporator to obtain enantiomerically pure (R)-BINOL.
- Isolation of (S)-BINOL:
 - The mother liquor from the initial crystallization is enriched in (S)-BINOL.
 - Concentrate the mother liquor under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the resolving agent.
 - Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
 - Evaporate the solvent to obtain (S)-BINOL, which may require further purification to achieve high enantiomeric excess.

Determination of Rotational Energy Barrier by Dynamic NMR Spectroscopy

This protocol outlines the general procedure for determining the rotational energy barrier of a biaryl atropisomer using dynamic Nuclear Magnetic Resonance (dNMR) spectroscopy.

Principle:

dNMR is used to study the kinetics of processes that cause the interchange of magnetically non-equivalent nuclei. For a biaryl atropisomer, the two naphthalene rings are in different chemical environments. Protons on one ring will have different chemical shifts from the corresponding protons on the other ring at low temperatures (slow exchange regime). As the temperature is increased, the rate of rotation around the C1-C1' bond increases. At a certain temperature, known as the coalescence temperature (T_c), the two distinct signals for a pair of interchanging protons broaden and merge into a single broad peak. By analyzing the line shape of the NMR signals at different temperatures, the rate constant for the rotation can be determined, and from this, the activation energy (rotational barrier) can be calculated using the Eyring equation.

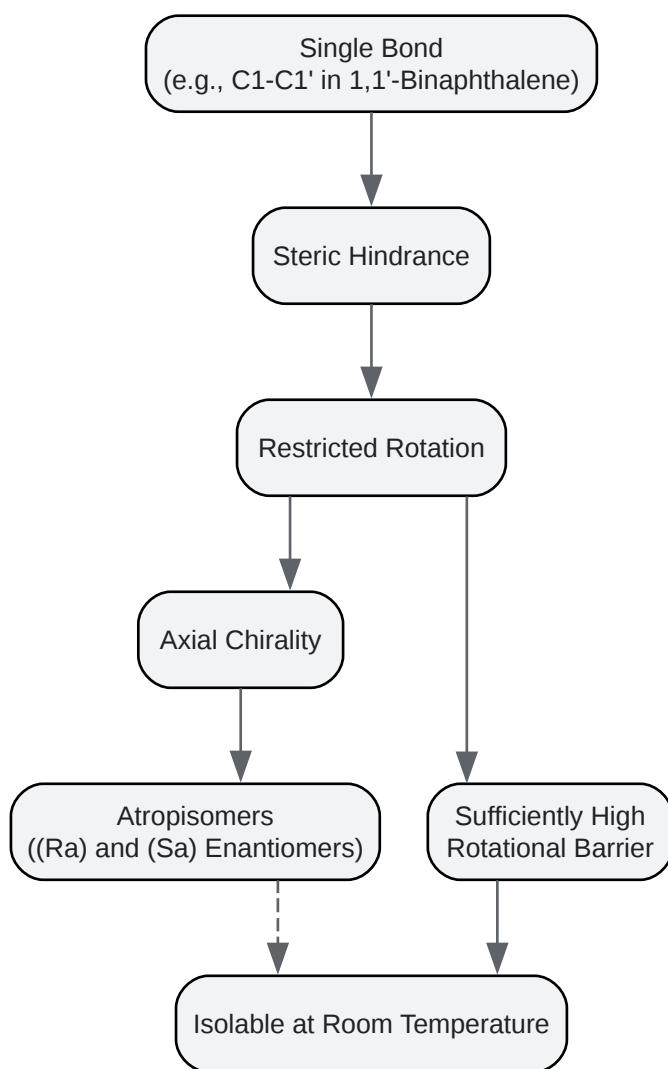
Procedure:

- **Sample Preparation:** Prepare a solution of the biaryl compound in a suitable deuterated solvent (e.g., toluene- d_8 , chloroform- d) in an NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.
- **Low-Temperature Spectrum:** Record a high-resolution 1H NMR spectrum at a low temperature where the rotation is slow on the NMR timescale. This will show separate, sharp signals for the protons on the two different naphthalene rings.
- **Variable Temperature NMR:** Gradually increase the temperature of the sample in the NMR spectrometer in small increments (e.g., 5-10 $^{\circ}C$). Record a spectrum at each temperature.
- **Identify Coalescence:** Observe the changes in the line shape of a selected pair of exchanging proton signals. Note the temperature at which these two signals coalesce into a single broad peak. This is the coalescence temperature (T_c).
- **Data Analysis:**

- At the coalescence temperature (T_c), the rate constant (k) for the interconversion can be calculated using the approximate equation: $k = (\pi * \Delta\nu) / \sqrt{2}$ where $\Delta\nu$ is the difference in the chemical shifts (in Hz) of the two signals at the low-temperature limit.
- The Gibbs free energy of activation (ΔG^\ddagger) at T_c can then be calculated using the Eyring equation: $\Delta G^\ddagger = 2.303 * R * T_c * [10.319 - \log(k/T_c)]$ where R is the gas constant (1.987 cal/mol·K).
- Full Line-Shape Analysis (for higher accuracy): For a more accurate determination of the rotational barrier, a full line-shape analysis is performed. This involves simulating the NMR spectra at different temperatures using specialized software and fitting the simulated spectra to the experimental spectra to obtain the rate constants at each temperature. An Arrhenius or Eyring plot can then be constructed to determine the activation parameters.

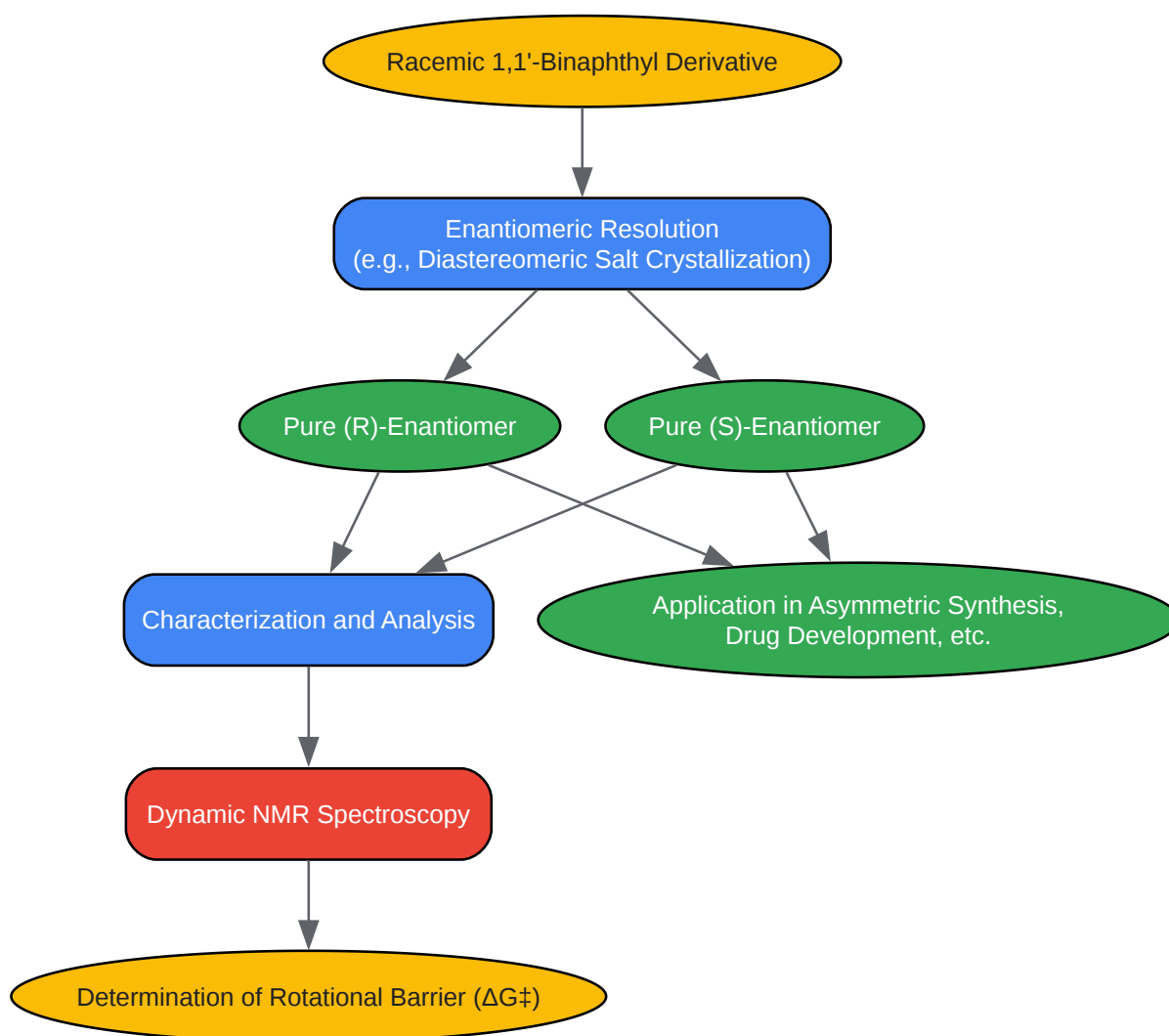
Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of atropisomerism and a typical experimental workflow for the study of **1,1'-binaphthalene** atropisomers.



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Logical relationship of concepts leading to stable atropisomers.



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*Experimental workflow for the study of **1,1'-binaphthalene** atropisomers.*

Conclusion

The atropisomerism of **1,1'-binaphthalene** is a fundamental concept in stereochemistry with profound implications for the development of chiral technologies. The stability of its atropisomers, governed by the rotational energy barrier around the C1-C1' bond, allows for their isolation and utilization as powerful tools in various chemical disciplines. This guide has provided a detailed overview of the theoretical underpinnings, quantitative data, and practical experimental protocols relevant to the study of **1,1'-binaphthalene** atropisomers. A thorough understanding of these principles is essential for researchers and professionals engaged in the design and application of chiral molecules in drug discovery and materials science.

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